molecular formula C13H17NO2S B7887107 Benzyl 3-mercaptopiperidine-1-carboxylate

Benzyl 3-mercaptopiperidine-1-carboxylate

Cat. No.: B7887107
M. Wt: 251.35 g/mol
InChI Key: AYDDDTVMTGGEFW-UHFFFAOYSA-N
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Description

Benzyl 3-mercaptopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.34 g/mol . This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a mercapto group and a carboxylate ester. It is a versatile compound used in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-mercaptopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of benzyl chloride and 3-mercaptopiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-mercaptopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate

Major Products Formed:

Scientific Research Applications

Benzyl 3-mercaptopiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

  • Benzyl 3-hydroxypiperidine-1-carboxylate
  • Benzyl 3-aminopiperidine-1-carboxylate
  • Benzyl 3-methylpiperidine-1-carboxylate

Comparison: Benzyl 3-mercaptopiperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The mercapto group allows for specific interactions with thiol-containing biomolecules, making it particularly useful in studies involving enzyme inhibition and protein modification. In contrast, the hydroxyl, amino, and methyl derivatives may exhibit different reactivity and biological properties, highlighting the importance of the mercapto group in the compound’s functionality .

Properties

IUPAC Name

benzyl 3-sulfanylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDDDTVMTGGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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